1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial) .
Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: A series of pyrazole-sulfonamide derivatives were designed and synthesized for their in vitro antiproliferative activities against HeLa and C6 cell lines .
- Methods of Application: The compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. The tests were carried out as dose-dependent assay starting from 5 to 100 μg/mL .
- Results or Outcomes: All compounds showed especially cell selective effect against rat brain tumor cells (C6). Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .
Antipromastigote Activity of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Certain pyrazole derivatives have been found to exhibit potent in vitro antipromastigote activity .
- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a specific compound .
- Results or Outcomes: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
Antimicrobial Activity of 1,3,5-triazine Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: A series of 1,3,5-triazine derivatives were synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
- Results or Outcomes: The results of the evaluation were not specified in the source .
Antileishmanial Activity of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Certain pyrazole derivatives have been found to exhibit potent in vitro antipromastigote activity .
- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a specific compound .
- Results or Outcomes: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
Antimicrobial Activity of 1,3,5-triazine Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: A series of 1,3,5-triazine derivatives were synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
- Results or Outcomes: The results of the evaluation were not specified in the source .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid” could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
1-(4-aminophenyl)-5-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-11-2-4-12(5-3-11)20-14(8-13(19-20)17(21)22)10-1-6-15-16(7-10)24-9-23-15/h1-8H,9,18H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSNPWJIQHKTOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3C4=CC=C(C=C4)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.